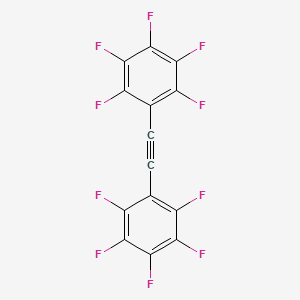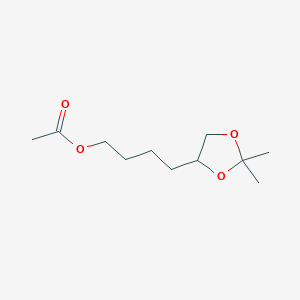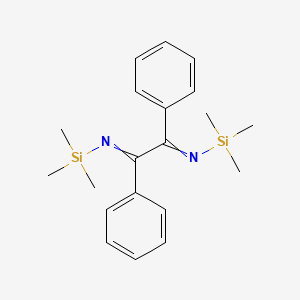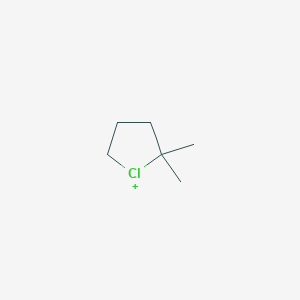
2,2-Dimethylchlorolan-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylchlorolan-1-ium is a synthetic organic compound known for its unique chemical properties and reactivity. It is a member of the imidazolium family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is often used as a precursor in various chemical reactions due to its ability to form stable intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylchlorolan-1-ium typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Reactants: 1,3-dimethylimidazolidine and thionyl chloride.
Conditions: Anhydrous environment, typically at elevated temperatures (around 140°C).
Procedure: The reactants are mixed and heated, resulting in the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same reactants and conditions but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethylchlorolan-1-ium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form imidazolium salts with different oxidation states.
Reduction Reactions: It can be reduced to form imidazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: The major products are substituted imidazolium salts.
Oxidation: The products include higher oxidation state imidazolium compounds.
Reduction: The products are reduced imidazolidine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethylchlorolan-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylchlorolan-1-ium involves its ability to form stable intermediates during chemical reactions. The compound’s reactivity is primarily due to the presence of the positively charged nitrogen atoms in the imidazolium ring, which can stabilize transition states and intermediates. This stabilization facilitates various chemical transformations, making it a valuable reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolinium chloride
- 2,2-Difluoro-1,3-dimethylimidazolidine
- 1,3-Dimethylimidazolium chloride
Uniqueness
2,2-Dimethylchlorolan-1-ium is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct reactivity compared to other imidazolium compounds. Its ability to participate in a wide range of chemical reactions and form stable intermediates makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
21871-23-8 |
|---|---|
Fórmula molecular |
C6H12Cl+ |
Peso molecular |
119.61 g/mol |
Nombre IUPAC |
2,2-dimethyl-chloroniacyclopentane |
InChI |
InChI=1S/C6H12Cl/c1-6(2)4-3-5-7-6/h3-5H2,1-2H3/q+1 |
Clave InChI |
CVHNCSOCWOQQCO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC[Cl+]1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


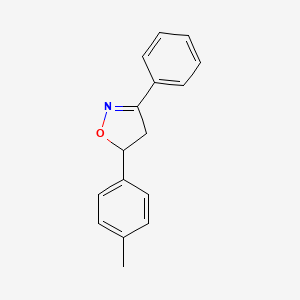

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
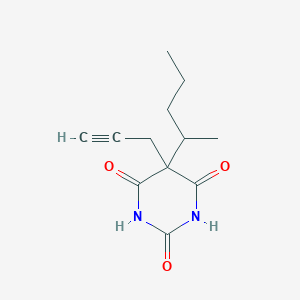
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)
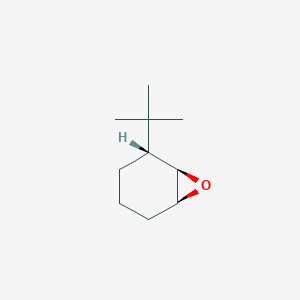

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

